![molecular formula C5H13ClN2O B588860 (R)-2-Amino-3-methylbutanamide hydrochloride CAS No. 133170-58-8](/img/structure/B588860.png)
(R)-2-Amino-3-methylbutanamide hydrochloride
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Description
(R)-2-Amino-3-methylbutanamide hydrochloride, also known as R-AMBH, is a chiral compound with a variety of applications in scientific research. It is a derivative of the amino acid leucine and is used in a wide range of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Applications in Neurochemistry
(R)-2-Amino-3-methylbutanamide hydrochloride shows potential in neurochemistry, particularly in the modulation of neurotransmission. The compound has been studied for its role as a GABA uptake inhibitor, influencing the inhibition of GABA uptake, which results in an increase in GABAergic mediated inhibition in the brain. This mechanism is believed to have potential applications in the treatment of chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy (Suzdak & Jansen, 1995).
Role in Chromatographic Techniques
The compound has relevance in chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC), where it's utilized for the separation of peptides, proteins, oligosaccharides, drugs, metabolites, and other natural compounds. HILIC is recognized for its ability to separate polar, weakly acidic, or basic samples, and is valuable for its complementarity to reversed-phase chromatography, especially in two-dimensional applications (Jandera, 2011).
Involvement in Analytical Chemistry
This compound has applications in analytical chemistry, particularly in the ninhydrin reaction, widely used for the detection, isolation, and analysis of amino acids, peptides, proteins, and other compounds across a broad spectrum of disciplines. The reaction is pivotal for its ability to produce a consistent chromophore with all primary amines that react, providing distinctive visual detection unaffected by the yellow colors present in many extracts (Friedman, 2004).
Contribution to Metabolomics
In metabolomics, this compound is significant for its role in HILIC-MS, where it aids in the comprehensive detection of polar biomolecules. The technique offers enhanced metabolite coverage by measuring polar metabolites that are difficult to analyze through traditional methods. This capability adds significant value to metabolomic investigations by expanding the number of detectable analytes and providing more comprehensive metabolite coverage (Tang et al., 2016).
properties
IUPAC Name |
(2R)-2-amino-3-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-PGMHMLKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704855 |
Source
|
Record name | D-Valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133170-58-8 |
Source
|
Record name | D-Valinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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